molecular formula C21H17N3O B12545835 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- CAS No. 146849-70-9

4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-

Cat. No.: B12545835
CAS No.: 146849-70-9
M. Wt: 327.4 g/mol
InChI Key: IKDFWTAPDHAOAL-UHFFFAOYSA-N
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Description

IUPAC and Common Names

The IUPAC name for this compound is 2-(benzylamino)-3-phenylquinazolin-4(3H)-one , reflecting its substitution pattern and functional groups. The benzylamino group (-NH-CH2-C6H5) at position 2 and the phenyl group (-C6H5) at position 3 are explicitly denoted in this nomenclature.

Common names and synonyms include:

  • 3-Phenyl-2-[(phenylmethyl)amino]-4(3H)-quinazolinone
  • 2-(Benzylamino)-3-phenyl-3,4-dihydroquinazolin-4-one

These variants emphasize the benzyl (phenylmethyl) substituent and the quinazolinone scaffold. The term "3,4-dihydroquinazolin-4-one" occasionally appears in older literature, referencing the partially reduced state of the heterocyclic ring, though the fully aromatic quinazolin-4(3H)-one structure predominates in modern usage.

Structural Formula and SMILES Notation

The molecular structure comprises a quinazolinone core (a fused bicyclic system of benzene and pyrimidin-4-one) with substituents at positions 2 and 3 (Figure 1).

Structural formula :

  • Quinazolinone core : Benzene ring fused to a pyrimidin-4-one ring.
  • Position 2 : Benzylamino group (-NH-CH2-C6H5).
  • Position 3 : Phenyl group (-C6H5).

SMILES notation :

O=C1C2=CC=CC=C2N=C(NCC3=CC=CC=C3)N1C4=CC=CC=C4  

This notation encodes the connectivity of atoms, highlighting the ketone oxygen (=O) at position 4, the benzylamino group at position 2 (NCC3=CC=CC=C3), and the N-phenyl group at position 3 (N1C4=CC=CC=C4).

Molecular formula : C21H17N3O
Molecular weight : 327.38 g/mol.

CAS Registry and PubChem Identifiers

The compound is uniquely identified by the following registries:

Identifier Type Value Source
CAS Registry No. 146849-70-9
PubChem CID 1317705
DSSTox Substance ID DTXSID10446617
InChIKey IKDFWTAPDHAOAL-UHFFFAOYSA-N

The InChIKey serves as a standardized hashed representation of the molecular structure, enabling rapid database searches. The DSSTox ID links to toxicity-related data curated by the U.S. Environmental Protection Agency, though detailed toxicological profiles fall outside this article’s scope.

Properties

CAS No.

146849-70-9

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-(benzylamino)-3-phenylquinazolin-4-one

InChI

InChI=1S/C21H17N3O/c25-20-18-13-7-8-14-19(18)23-21(22-15-16-9-3-1-4-10-16)24(20)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23)

InChI Key

IKDFWTAPDHAOAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Benzoxazinone Intermediate Method

This approach employs anthranilic acid derivatives and benzylamine to construct the quinazolinone core. Key steps include:

  • Acylation : Anthranilic acid reacts with acyl chloride (e.g., benzoyl chloride) to form N-acylanthranilic acid.
  • Cyclization : Treatment with acetic anhydride at elevated temperatures yields a benzoxazinone intermediate.
  • Amination : Substitution of the oxygen atom in the benzoxazinone with benzylamine under reflux conditions forms the 2-[(phenylmethyl)amino] group.
  • Phenyl Group Introduction : The 3-phenyl substituent is introduced via electrophilic substitution or coupling reactions during intermediate synthesis.

Table 1: Representative Yields and Conditions

Step Reagents/Conditions Yield (%) Reference
Acylation Benzoyl chloride, pyridine, 60–90°C 85–90
Cyclization to Benzoxazinone Acetic anhydride, 140°C, 12 h 70–75
Amination with Benzylamine Benzylamine, ethanol, reflux, 6 h 65–70

Aza-Wittig Reaction Protocol

This method leverages perfluoroalkyl-tagged triphenylphosphine for intramolecular cyclization:

  • Iminophosphorane Formation : Reaction of ortho-fluorobenzamide derivatives with perfluoro-tagged phosphine yields iminophosphorane intermediates.
  • Cyclization : Intramolecular aza-Wittig reaction in toluene/trifluorotoluene under reflux generates the quinazolinone ring.
  • Purification : Fluorous solid-phase extraction isolates the product efficiently.

Key Optimization :

  • Solvent System : Toluene/trifluorotoluene enhances reaction homogeneity.
  • Yield : Up to 94% reported for analogous quinazolinones.

Oxidative Cyclization Strategy

A metal-free approach using H₂O₂ and DMSO:

  • Radical Pathway : 2-Aminobenzamide reacts with DMSO (carbon source) and H₂O₂ (oxidant) at 130–150°C.
  • Mechanism : Radical intermediates facilitate cyclization to form the 4(3H)-quinazolinone core.
  • Substituent Introduction : The 3-phenyl group is derived from substituted benzamide precursors, while benzylamine substitutes at position 2 post-cyclization.

Critical Parameters :

Factor Optimal Value Impact
Temperature 150°C Maximizes cyclization efficiency
H₂O₂ Equivalence 1.0–1.5 equiv Controls oxidation rate
Reaction Time 20 h Ensures completion

Base-Promoted SNAr Reaction

A Cs₂CO₃-mediated coupling method for aryl substitution:

  • Substrate : Ortho-fluorobenzamide derivatives.
  • Arylation : Benzamide derivatives react with Cs₂CO₃ in DMSO at 135°C, enabling nucleophilic aromatic substitution.
  • Cyclization : Intramolecular attack forms the quinazolinone ring, with the 3-phenyl group retained from the arylamide.

Mechanistic Insight :

  • Deprotonation : Cs₂CO₃ deprotonates the benzamide, activating the amide nitrogen.
  • Nucleophilic Attack : The amide nitrogen attacks the ortho-fluorobenzamide, displacing fluoride.
  • Cyclization : Base-mediated dehydration closes the ring.

Microwave-Assisted Synthesis

A high-efficiency method using microwave irradiation:

  • Reagents : Anthranilic acid derivatives, triethylorthoformate, and p-toluenesulfonic acid.
  • Conditions : 600 W microwave power for 4 minutes, followed by cooling and precipitation.
  • Yield : 94% reported for analogous quinazolinones.

Advantages :

  • Rapid Reaction : Reduces reaction time to minutes.
  • Scalability : Suitable for gram-scale synthesis.

Palladium-Catalyzed Cross-Coupling

A method for introducing substituents via transition-metal catalysis:

  • Substrate : Halogenated quinazolinones.
  • Catalyst : PdCl₂(PPh₃)₂ or similar complexes.
  • Coupling Partner : Benzylamine derivatives or arylboronic acids.
  • Applications : Functionalizes the 2- or 3-position post-cyclization.

Limitation : Requires inert atmospheres and expensive catalysts.

Isatoic Anhydride Alkylation

A one-pot synthesis for substituted quinazolinones:

  • Reagents : Isatoic anhydride, benzylamine, ethyl orthoformate.
  • Conditions : Reflux in ethanol with triethylamine.
  • Product : Direct formation of 2-[(phenylmethyl)amino]-4(3H)-quinazolinone derivatives.

Simplified Workflow :

  • Cyclization : Isatoic anhydride reacts with benzylamine to form the quinazolinone core.
  • Alkylation : Ethyl orthoformate introduces the 3-phenyl group via alkylation.

Comparative Analysis of Methods

Table 2: Efficiency and Practicality

Method Yield (%) Reaction Time Scalability Key Advantage
Benzoxazinone 65–75 24–48 h Moderate Well-established intermediates
Aza-Wittig 85–94 12–24 h High High purity; minimal byproducts
Oxidative Cyclization 50–70 20 h Low Sustainable reagents
Microwave 90–94 4–10 min High Rapid, energy-efficient
Pd-Catalyzed 60–75 8–12 h Low Flexible functionalization

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and various amines are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Anticancer Activity

4(3H)-Quinazolinone derivatives have been widely studied for their anticancer properties. Research indicates that various derivatives exhibit significant cytotoxic effects against multiple cancer cell lines:

  • Case Study 1 : A series of 2,3,6-trisubstituted 4(3H)-quinazolinones were synthesized and tested against breast cancer, hepatocellular carcinoma, cervical cancer, and promyelocytic leukemia cell lines. All compounds demonstrated notable anticancer activity .
  • Case Study 2 : A specific derivative was found to inhibit the epidermal growth factor receptor (EGFR) kinase enzyme, highlighting its potential as a targeted therapy for cancers driven by EGFR signaling .

Antibacterial Activity

The antibacterial efficacy of 4(3H)-quinazolinones has also been documented:

  • Case Study 1 : Derivatives of 4(3H)-quinazolinones were shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The structure–activity relationship (SAR) studies indicated that modifications to the quinazolinone core could enhance antibacterial potency .
  • Case Study 2 : The incorporation of cationic fullerene derivatives significantly improved the binding affinity of quinazolinones to bacterial enzymes, leading to increased antibacterial activity .

Other Therapeutic Potentials

4(3H)-quinazolinones have demonstrated a wide range of biological activities beyond anticancer and antibacterial effects:

  • Antifungal Activity : Some derivatives have shown effectiveness against Candida albicans and other fungal strains, indicating their potential in treating fungal infections .
  • Anti-inflammatory and Antioxidant Effects : Research suggests that certain quinazolinone derivatives possess anti-inflammatory properties and can act as antioxidants, which may contribute to their therapeutic versatility .

Data Table: Biological Activities of 4(3H)-Quinazolinone Derivatives

Activity TypeCompound DerivativeTarget Organism/Cell LineObserved Effect
Anticancer2,3,6-trisubstituted derivativesBreast cancer cell linesSignificant cytotoxicity
EGFR inhibitor derivativeVarious cancer cell linesInhibition of cancer growth
AntibacterialCationic fullerene derivativeMRSAEnhanced binding affinity
Quinazolinone derivativesStaphylococcus aureusAntibacterial efficacy
AntifungalQuinazolinone derivativesCandida albicansEffective antifungal activity
Anti-inflammatorySelected quinazolinone derivativesIn vitro modelsReduction in inflammatory markers
AntioxidantVarious derivativesCellular modelsIncreased antioxidant activity

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4(3H)-Quinazolinone Derivatives

Compound Name 2-Substituent 3-Substituent Key Properties/Activities Reference
3-phenyl-2-[(phenylmethyl)amino]- (Phenylmethyl)amino Phenyl Enhanced lipophilicity; potential CNS activity (inferred)
2-Methyl-4(3H)-quinazolinone Methyl H Moderate analgesic activity
2-Phenyl-4(3H)-quinazolinone Phenyl H Improved thermal stability
3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone Methyl 4-Fluorophenyl Antifungal activity (vs. Candida spp.)
3-(4-Bromophenyl)-4(3H)-quinazolinone H 4-Bromophenyl High anti-inflammatory and antioxidant activity
7-Chloro-3-[(1R,2R)-dihydroxypropyl]-4(3H)-quinazolinone H Complex substituent Potent antifungal (UR-9825)

Key Observations:

  • Antimicrobial Activity : Unlike 7-chloro-substituted derivatives (e.g., UR-9825), which show strong antifungal activity, the target compound’s lack of halogenation may limit its efficacy against filamentous fungi .
  • Anti-inflammatory Potential: The 3-phenyl group aligns with derivatives like 3-(4-bromophenyl)-4(3H)-quinazolinone, which exhibit significant anti-inflammatory effects via protein denaturation inhibition .

Key Insights :

  • Its anti-inflammatory activity is likely lower than bromophenyl derivatives due to the absence of electron-withdrawing groups, which stabilize protein interactions .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Bulky aromatic substituents (e.g., benzyl) may slow hepatic clearance, increasing half-life compared to methyl or halogenated derivatives .
  • Toxicity: Amino groups at position 2 generally show low cytotoxicity in vitro, as seen in 3-amino-2-(p-tolyl)-4(3H)-quinazolinone .

Biological Activity

4(3H)-Quinazolinone derivatives, particularly 3-phenyl-2-[(phenylmethyl)amino]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits properties that are beneficial in treating various diseases, including antibacterial, anticancer, and antihistaminic effects. The stability of the quinazolinone nucleus allows for the introduction of various bioactive moieties, enhancing its therapeutic potential.

The molecular formula for 4(3H)-quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is C21H17N3OC_{21}H_{17}N_{3}O with a molecular weight of 345.38 g/mol. Its structure includes a quinazolinone core with phenyl and phenylmethyl substituents, contributing to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazolinone derivatives. For instance, a series of synthesized compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Compound 73 , identified in one study, showed synergistic effects with piperacillin-tazobactam, enhancing its bactericidal activity against MRSA by binding to the allosteric site of penicillin-binding protein (PBP)2a, which is crucial for bacterial cell wall synthesis .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 73MRSASynergistic with piperacillin-tazobactam
Compound XStaphylococcus epidermidis7.80 µg/mL
Compound YEscherichia coliInactive

Anticancer Activity

The anticancer potential of quinazolinones has also been investigated. A study found that derivatives containing dithiocarbamate side chains exhibited significant inhibitory activity against human myelogenous leukemia K562 cells, with an IC50 value as low as 0.5 µM for certain compounds . This highlights the potential of these compounds as effective chemotherapeutic agents.

Table 2: Anticancer Activity of Quinazolinone Derivatives

CompoundCancer Cell LineIC50 Value
Compound AK562 (leukemia)0.5 µM
Compound BMCF-7 (breast cancer)TBD

Antihistaminic Activity

The compound has also been evaluated for its antihistaminic properties. Novel derivatives were identified as potent human H3 receptor inverse agonists, indicating potential applications in treating allergic conditions and other histamine-related disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the quinazolinone core significantly impact biological efficacy. For instance, the introduction of various substituents on the phenyl rings can enhance antibacterial and anticancer activities while minimizing off-target effects .

Case Studies

  • Antibacterial Study : A comprehensive evaluation of 79 derivatives showed that many exhibited promising activity against MRSA and other resistant strains. The SAR analysis indicated that specific substitutions on the quinazolinone scaffold could lead to improved potency and selectivity .
  • Anticancer Research : Another study synthesized a series of quinazolinones with varying side chains, revealing that certain structural features correlate with enhanced cytotoxicity against cancer cell lines .

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